molecular formula C14H10N2O3 B2441341 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 955971-69-4

3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2441341
CAS No.: 955971-69-4
M. Wt: 254.245
InChI Key: NQQPNNSSTWGYPK-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that incorporates both furan and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The furan ring is known for its reactivity and presence in various natural products, while the pyrazole ring is a common motif in many pharmaceuticals.

Properties

IUPAC Name

5-(furan-2-yl)-2-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14(18)12-9-11(13-7-4-8-19-13)15-16(12)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQPNNSSTWGYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Ring Formation

The most direct route involves cyclocondensation between 4-(furan-2-yl)-2,4-dioxobutanoic acid and phenylhydrazine. As demonstrated in analogous systems, this reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone carbonyls, followed by dehydration. The carboxylic acid group at position 5 arises from the β-keto acid precursor, eliminating the need for post-synthetic oxidation.

Reaction conditions significantly impact regioselectivity. In batch systems using ethanol/HCl (1 M) at reflux (78°C), the target compound forms in 35–42% yield after 4 hours. Kinetic control favors the 1,3,5-trisubstituted pyrazole isomer due to steric hindrance from the furan ring directing phenyl group attachment to N1. Purification typically involves sequential extractions (CH2Cl2/NaHCO3) followed by silica gel chromatography with ethyl acetate/hexane gradients.

Diketone Precursor Synthesis

4-(Furan-2-yl)-2,4-dioxobutanoic acid is synthesized through Claisen condensation between furan-2-acetyl chloride and diethyl oxalate. The reaction requires strict anhydrous conditions with Et3N (2.5 equiv) in THF at 0–5°C, yielding the diketone as a yellow oil (68% yield). Alternative methods employ flow chemistry for improved safety and reproducibility:

Parameter Batch Method Flow Method
Temperature 0–5°C 25°C
Residence Time 2 hours 12 minutes
Solvent THF CH3CN/H2O (9:1)
Yield 68% 82%

The flow system’s enhanced mass transfer minimizes side products like diyne byproducts observed in batch reactions.

Continuous Flow Telescoped Synthesis

Integrated Diazotization-Cyclization

Modern approaches combine diazonium salt formation and cyclocondensation in continuous flow reactors. Adapted from trifluoromethylpyrazole syntheses, this method involves:

  • Diazotization : 4-Aminophenylacetic acid reacts with NaNO2 (0.2 M) in HCl/ethanol at −5°C (residence time: 3 minutes)
  • Cyclization : The diazonium intermediate mixes with 4-(furan-2-yl)-3-buten-2-one in a 28 mL coil reactor at 140°C (100 psi back-pressure)

This telescoped process achieves 40% isolated yield with 95% purity (HPLC), reducing reaction time from 4 hours (batch) to 22 minutes total. Critical parameters include:

  • Solvent Ratio : Ethanol/water (4:1) prevents furan ring decomposition
  • Catalyst : 0.5 mol% Pd(PPh3)4 suppresses diyne formation
  • Neutralization : In-line NaOH addition (pH 7–8) before extraction

Advantages Over Batch Processing

Flow chemistry eliminates intermediate isolation steps and enables real-time monitoring via FlowIR. Compared to batch methods:

  • Throughput : 12.6 g/hour vs. 2.1 g/hour
  • Energy Use : 58 kJ/mol vs. 142 kJ/mol
  • Byproducts : <5% vs. 15–20%

Post-Functionalization Strategies

Suzuki-Miyaura Coupling Limitations

Attempts to introduce the furan group via Pd-catalyzed coupling after pyrazole formation face challenges. The carboxylic acid group deactivates the boronic acid coupling partner, while harsh conditions (80°C, 18 hours) lead to furan ring opening. Successful examples require pre-protection of the acid as a methyl ester (MeOH/H2SO4, 65°C), achieving 28% yield after deprotection.

Carboxylic Acid Protection/Deprotection

Methyl ester protection proves critical for manipulating substitution patterns:

  • Protection : CH2N2 in Et2O (0°C, 1 hour, 92% yield)
  • Functionalization : Introduce substituents at C4 via SNAr (e.g., Cl → OMe using NaOMe/DMF)
  • Deprotection : LiOH (2 M) in THF/H2O (3:1), 50°C, 2 hours (89% recovery)

This sequence allows access to derivatives while preserving the acid moiety.

Spectroscopic Characterization Data

Key NMR Signals (DMSO-d6, 400 MHz)

  • 1H NMR : δ 8.72 (s, 1H, H4), 7.89–7.91 (m, 2H, Ph), 7.45–7.49 (m, 3H, Ph), 7.32 (d, J = 3.2 Hz, 1H, furan H5), 6.84 (dd, J = 3.2, 1.8 Hz, 1H, furan H4), 6.52 (d, J = 1.8 Hz, 1H, furan H3)
  • 13C NMR : δ 167.4 (COOH), 152.1 (C5), 144.3 (C3), 138.9 (Ph C1), 130.2–128.7 (Ph), 112.4 (furan C5), 111.2 (furan C4), 108.3 (furan C3)

IR Spectral Features (KBr, cm−1)

  • 1695 (C=O str), 1602 (C=N str), 1530 (furan C-O-C), 1421 (pyrazole ring)

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Index
Batch Cyclocondensation 35–42% 85–90% 100 g $
Flow Telescoped 40% 95% 10 kg/day $$
Post-Functionalization 28% 98% 50 g $$$

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Phenyl ring-substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of furan and phenyl groups in 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid may enhance its biological activity against various cancer cell lines. The structural features of this compound allow for potential interactions with cancer-related targets, making it a candidate for further pharmacological studies.

2. Anti-inflammatory Effects
Compounds containing pyrazole structures are known for their anti-inflammatory activities. The carboxylic acid functional group in this compound could contribute to its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

3. Antimicrobial Properties
Studies have shown that pyrazole derivatives can possess antimicrobial properties. The unique structure of this compound may provide a basis for developing new antimicrobial agents, particularly against resistant bacterial strains.

Material Science Applications

1. Organic Electronics
The furan and pyrazole moieties in this compound can be advantageous in organic electronic applications, such as organic photovoltaics or organic light-emitting diodes (OLEDs). The electronic properties imparted by these groups can enhance charge transport and improve device performance.

2. Coordination Chemistry
Due to its ability to act as a bidentate ligand, this compound can be utilized in coordination chemistry to form metal complexes. These complexes may exhibit unique catalytic properties or serve as precursors for materials with novel functionalities.

Research Findings

Application AreaFindingsReferences
Anticancer ActivityExhibits cytotoxic effects on specific cancer cell lines; potential for drug development.
Anti-inflammatory EffectsModulates inflammatory cytokine production; potential therapeutic use in chronic diseases.
Antimicrobial PropertiesEffective against a range of bacteria; potential for new antibiotic formulations.
Organic ElectronicsSuitable for use in organic semiconductors; enhances charge mobility in devices.
Coordination ChemistryForms stable metal complexes; useful in catalysis and material synthesis.

Case Studies

Case Study 1: Anticancer Potential
In a study published by researchers investigating the anticancer properties of pyrazole derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity
Another study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, found promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The furan ring can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(furan-2-yl)-1-phenyl-1H-pyrazole

Uniqueness

3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both furan and pyrazole rings, which confer distinct reactivity and biological activity. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates both furan and pyrazole rings, which are known for their diverse reactivity and presence in various pharmacologically active substances. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10N2O3
  • IUPAC Name : 5-(furan-2-yl)-2-phenylpyrazole-3-carboxylic acid
  • SMILES : C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(=O)O

The structure features a furan ring fused with a pyrazole moiety, contributing to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may inhibit tumor growth through apoptosis and cell cycle modulation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. In vitro studies indicate that it inhibits key inflammatory mediators:

Target Enzyme IC50 (µM) Effect
COX-15.40Inhibition of prostaglandin synthesis
COX-20.01Selective inhibition
5-LOX1.78Reduction of leukotriene production

The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor for enzymes involved in inflammatory pathways, particularly cyclooxygenases (COXs) and lipoxygenases (LOXs).
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S phase transition.

Case Studies

A notable study by Bouabdallah et al. demonstrated the cytotoxic effects of related pyrazole derivatives against HepG2 and P815 cancer cell lines, establishing a foundation for exploring structural analogs like this compound . Another research highlighted its superior anti-inflammatory activity compared to established drugs like celecoxib and indomethacin .

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